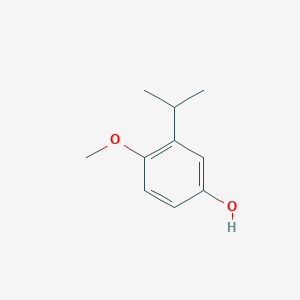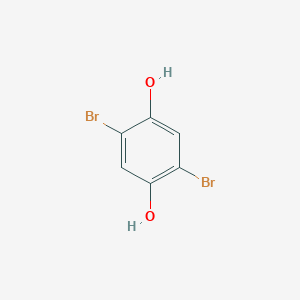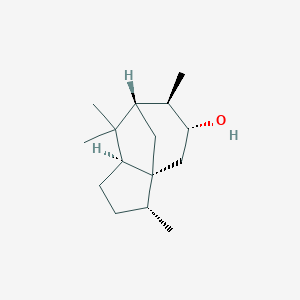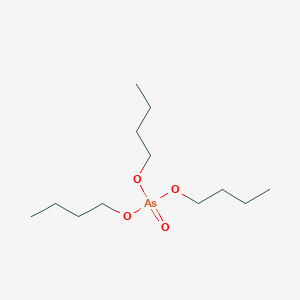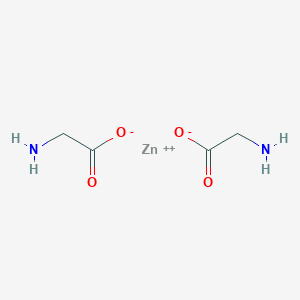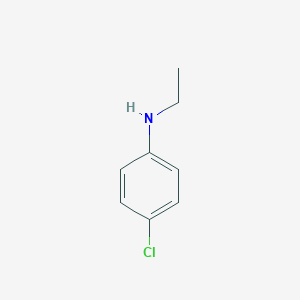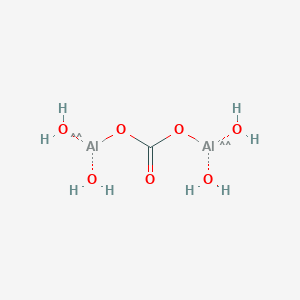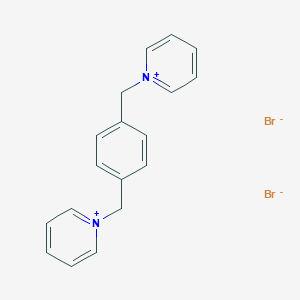
N,N'-4-Xylylenebis(pyridinium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-4-Xylylenebis(pyridinium) is a chemical compound that belongs to the class of pyridinium salts These salts are characterized by the presence of a pyridinium ion, which is a positively charged nitrogen atom within a pyridine ring N,N’-4-Xylylenebis(pyridinium) is specifically known for its unique structure, where two pyridinium rings are connected by a xylylene bridge
Mechanism of Action
Target of Action
N,N’-4-Xylylenebis(pyridinium) and p-Xylene-bis(N-pyridinium bromide) are cationic compounds . The primary targets of these compounds are likely to be negatively charged components in biological systems, such as the phospholipid bilayers of cell membranes . .
Mode of Action
These compounds are known to interact with their targets primarily through electrostatic interactions . As cationic compounds, they can interact with negatively charged components of cell membranes, leading to changes in membrane properties .
Biochemical Pathways
Given their interaction with cell membranes, they may influence a variety of cellular processes that depend on membrane integrity and function .
Pharmacokinetics
As cationic compounds, they are likely to have good water solubility , which could influence their absorption and distribution in the body.
Result of Action
The molecular and cellular effects of these compounds’ action are likely to be diverse, given their interaction with cell membranes. They have been used as fluorescence quenchers in studies of membrane permeability and liposome lysis , suggesting that they can disrupt membrane integrity and potentially lead to cell lysis.
Action Environment
Environmental factors such as pH and ionic strength could influence the action, efficacy, and stability of these compounds. As cationic compounds, their interaction with targets could be influenced by the presence of other ions in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-4-Xylylenebis(pyridinium) typically involves the quaternization reaction of pyridine with an organic halide. One common method is to react pyridine with 1,4-dibromomethylbenzene (also known as p-xylylene dibromide) under controlled conditions. The reaction is usually carried out in a solvent such as acetone or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods: In an industrial setting, the production of N,N’-4-Xylylenebis(pyridinium) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, environmentally friendly solvents and catalysts may be employed to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N,N’-4-Xylylenebis(pyridinium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinium rings can participate in nucleophilic substitution reactions, where nucleophiles replace certain substituents on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as hydroxide ions or amines in aqueous or organic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridinium rings.
Reduction: Reduced forms of the pyridinium rings.
Substitution: Substituted pyridinium compounds with various functional groups.
Scientific Research Applications
N,N’-4-Xylylenebis(pyridinium) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium-based compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the development of materials with specific properties, such as ionic liquids and polymers.
Comparison with Similar Compounds
N,N’-4-Xylylenebis(pyridinium) can be compared with other pyridinium salts, such as:
N-Methylpyridinium: Known for its use in organic synthesis and as a phase-transfer catalyst.
N-Phenylpyridinium: Studied for its potential biological activities and as a precursor for the synthesis of heterocyclic compounds.
N-Benzylpyridinium: Used in the preparation of ionic liquids and as a reagent in organic reactions.
Uniqueness: N,N’-4-Xylylenebis(pyridinium) is unique due to its xylylene bridge, which provides distinct structural and electronic properties compared to other pyridinium salts. This unique structure can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
14208-10-7 |
|---|---|
Molecular Formula |
C18H18BrN2+ |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
1-[[4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C18H18N2.BrH/c1-3-11-19(12-4-1)15-17-7-9-18(10-8-17)16-20-13-5-2-6-14-20;/h1-14H,15-16H2;1H/q+2;/p-1 |
InChI Key |
MRNXNYOVVRYWEZ-UHFFFAOYSA-M |
SMILES |
C1=CC=[N+](C=C1)CC2=CC=C(C=C2)C[N+]3=CC=CC=C3.[Br-].[Br-] |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=C(C=C2)C[N+]3=CC=CC=C3.[Br-] |
Pictograms |
Irritant |
Synonyms |
4-DPX alpha,alpha'-dipyridinium p-xylene dibromide N,N'-4-xylylenebis(pyridinium bromide) N,N'-4-xylylenebis(pyridinium) p-xylenebis(pyridinium bromide) p-xylylene bis(pyridinium) bromide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is p-Xylene-bis(N-pyridinium bromide) utilized in studying lipid bilayers?
A: p-Xylene-bis(N-pyridinium bromide) acts as a fluorescence quencher for 8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt (ANTS) in vesicle fusion assays. [, ] Researchers encapsulate ANTS within vesicles while DPX remains outside. When vesicles fuse, ANTS comes into contact with DPX, leading to fluorescence quenching. This quenching effect allows researchers to quantify vesicle fusion by measuring the decrease in fluorescence intensity. [, ]
Q2: Can you elaborate on the use of p-Xylene-bis(N-pyridinium bromide) in studying G-quadruplex DNA stabilization?
A: p-Xylene-bis(N-pyridinium bromide) serves as a model compound to evaluate the stabilization of G-quadruplex DNA alongside other telomerase inhibitors like ethidium bromide. [] Through Atomic Force Microscopy (AFM) force measurements, researchers can observe the impact of these inhibitors on the persistence length of DNA strands, which reflects the stability of the G-quadruplex structure. Increased persistence length in the presence of p-Xylene-bis(N-pyridinium bromide) suggests stabilization of the G-quadruplex. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


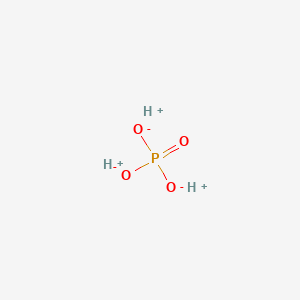
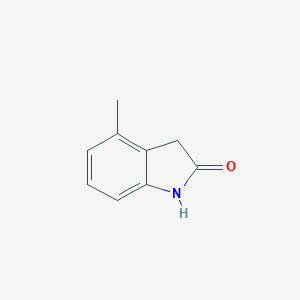
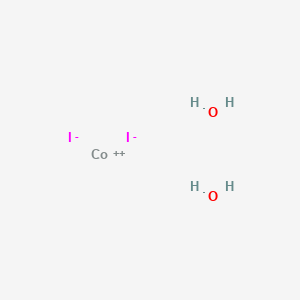
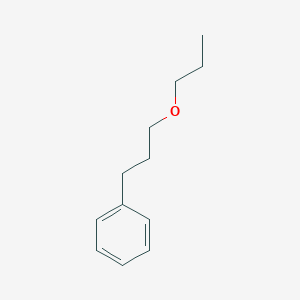
![Cadmium bis[oxido(dioxo)tantalum]](/img/structure/B82629.png)
